molecular formula C21H28ClNO3 B562814 Propafenone-d5 Hydrochloride CAS No. 1346605-05-7

Propafenone-d5 Hydrochloride

Cat. No. B562814
M. Wt: 382.94
InChI Key: XWIHRGFIPXWGEF-FIFLIBHCSA-N
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Description

Propafenone-d5 Hydrochloride is a class I antiarrhythmic agent . It is used as an internal standard for the quantification of propafenone . It is also used in the treatment of illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .


Molecular Structure Analysis

The molecular formula of Propafenone-d5 Hydrochloride is C21H23D5ClNO3 . The molecular weight is 382.94 .

Scientific Research Applications

Forensic Medicine and Toxicology

Propafenone-d5 Hydrochloride has been used in the field of forensic medicine and toxicology . A study was conducted to determine the tissue distribution of Propafenone in an intentional fatal poisoning case .

Method of Application

A novel and selective GC-MS/MS method was developed for the determination of Propafenone and its tissue distribution . This method is applicable to Propafenone quantification in the range of therapeutic to lethal concentrations in complex post-mortem samples .

Results

The study found that the Propafenone concentration in the serum from blood taken while alive, before therapy, was the highest ever reported in the literature . Despite intensive therapy, the Propafenone concentrations in the lungs, spleen, femoral blood, and cardiac blood were fatal or abnormally high .

Analytical Chemistry

Propafenone-d5 Hydrochloride has been used in the field of analytical chemistry . A study was conducted to develop a simple and time-saving ratiometric fluorescent approach for the determination of Propafenone .

Method of Application

Dual emissive carbon dots (DECDs) were synthesized through one-step solvothermal treatment with m-aminophenol and citric acid . In the presence of Propafenone, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased .

Results

The study found that the fluorescence signal ratio (F420/F340) linearly changed with the concentration of Propafenone . The detection limit was calculated to be 88 nM . The content of Propafenone was successfully analyzed in commercial tablets and in complex biological samples with satisfactory recoveries (ranging from 97.1 to 103.3%) .

Cardiology

Propafenone-d5 Hydrochloride is used in the field of cardiology . It is a class 1c anti-arrhythmic medication, used to treat illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .

Method of Application

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Results

Treating an irregular heartbeat with Propafenone can decrease the risk for blood clots, reducing the risk of heart attack or stroke .

Pharmacokinetics

Propafenone-d5 Hydrochloride is used as an internal standard for the quantification of propafenone by GC- or LC-MS .

Method of Application

The quantification of propafenone is done by synthesizing dual emissive carbon dots (DECDs) through one-step solvothermal treatment .

Results

The fluorescence signal ratio (F420/F340) linearly changes with the concentration of Propafenone . The detection limit was calculated to be 88 nM .

Sodium Channel Protein Inhibition

Propafenone-d5 Hydrochloride is known as a sodium channel protein inhibitor .

Method of Application

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Results

This mechanism of action is beneficial in the treatment of illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .

Drug Metabolism Studies

Propafenone-d5 Hydrochloride is used in drug metabolism studies . It is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels .

Method of Application

The dose of Propafenone Hydrochloride must be individually titrated on the basis of response and tolerance . Initiate therapy with Propafenone Hydrochloride 150 mg given every 8 hours . Dosage may be increased at a minimum of 3 to 4 day intervals to 225 mg every 8 hours .

Safety And Hazards

Propafenone can cause a serious heart problem. The risk may be higher if it is also used with certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHRGFIPXWGEF-FIFLIBHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propafenone-d5 Hydrochloride

Citations

For This Compound
1
Citations
DP Sujan Kumar, C Palavan, J Seshagiri Rao - Der Pharmacia Lettre, 2015
Number of citations: 5

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